molecular formula C14H14N4O4 B11458889 5-(3-Methoxyphenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione

5-(3-Methoxyphenyl)-1-methyl-3H,5H,6H,8H-[1,3]diazino[4,5-d]pyrimidine-2,4,7-trione

Cat. No.: B11458889
M. Wt: 302.29 g/mol
InChI Key: AETUCXFCLQCICV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4,7-TRIONE is a heterocyclic compound that belongs to the class of diazino pyrimidines This compound is characterized by its unique structure, which includes a methoxyphenyl group and a diazino pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4,7-TRIONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then cyclized with a pyrimidine derivative under acidic or basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(3-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4,7-TRIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .

Medicine

In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .

Mechanism of Action

The mechanism of action of 5-(3-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4,7-TRIONE involves its interaction with specific molecular targets. It binds to the active site of enzymes, inhibiting their activity and disrupting disease pathways. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and preventing the enzyme from catalyzing its reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-METHOXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4,7-TRIONE is unique due to its specific arrangement of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

5-(3-methoxyphenyl)-1-methyl-6,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C14H14N4O4/c1-18-11-9(12(19)17-14(18)21)10(15-13(20)16-11)7-4-3-5-8(6-7)22-2/h3-6,10H,1-2H3,(H2,15,16,20)(H,17,19,21)

InChI Key

AETUCXFCLQCICV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)OC)C(=O)NC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.